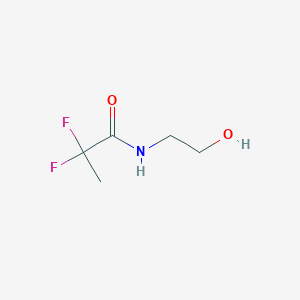

2,2-difluoro-N-(2-hydroxyethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

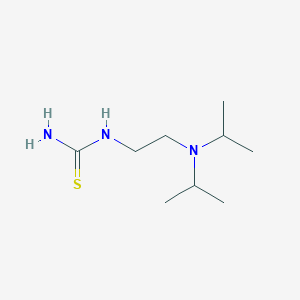

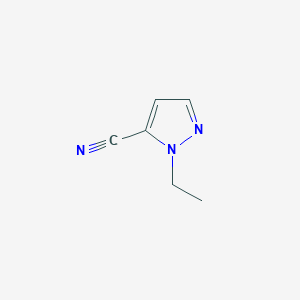

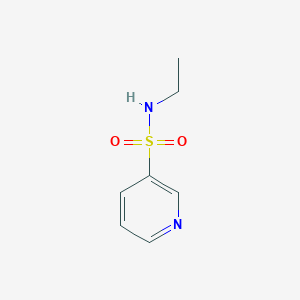

2,2-difluoro-N-(2-hydroxyethyl)propanamide, also known as DFP, is an organic compound that belongs to the family of amides. It has a molecular weight of 153.13 .

Molecular Structure Analysis

The molecular formula of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is C5H9F2NO2 . The InChI Code is 1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) . The compound contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The boiling point of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is approximately 85°C at 0.2mm .科学的研究の応用

Photoreactivity and Analytical Chemistry

Flutamide, chemically related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide, has shown interesting photoreactivity properties. In a study, different photoreactions of flutamide were observed in acetonitrile and 2-propanol solvents, demonstrating the drug's behavior under UV light exposure and its interaction with various solvents. This understanding is pivotal for evaluating drug stability and developing analytical methods for drug quantification (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolic Studies and Drug Development

Research on a related compound, S-1 (a selective androgen receptor modulator), highlighted the importance of understanding the pharmacokinetics and metabolism of compounds similar to 2,2-difluoro-N-(2-hydroxyethyl)propanamide. Identifying metabolic profiles and pharmacokinetic characteristics can guide the design of new therapeutic agents, emphasizing the role of such compounds in preclinical drug development (Wu et al., 2006).

Synthesis of Fluorinated Compounds

The synthesis of 2,2-difluoro-3-hydroxyacids represents a key area of research, showing the relevance of compounds like 2,2-difluoro-N-(2-hydroxyethyl)propanamide in organic chemistry. These compounds are synthesized through a selective haloform reaction, demonstrating a methodological approach that is short, yields good results, and occurs under mild conditions (Jiménez, Bosch, & Guerrero, 2005).

Fluorinated Building Blocks for Medicinal Chemistry

The development of biocatalytic methods for the synthesis of CHF2-containing trisubstituted cyclopropanes illustrates the significance of fluorinated compounds in medicinal chemistry. This methodology offers a powerful strategy for synthesizing high-value fluorinated building blocks, showcasing the versatility and potential applications of compounds related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide in drug discovery and development (Carminati et al., 2020).

特性

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)

![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)